molecular formula C9H9N3O2 B13928372 Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate

Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B13928372
M. Wt: 191.19 g/mol
InChI Key: NHRHQXRFRFANDI-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with an ethyl ester group at the C7 position. This scaffold is pharmacologically significant due to its versatility in drug design, particularly as a kinase inhibitor, benzodiazepine receptor ligand, and anticancer agent . Its synthesis typically involves cyclocondensation reactions between 5-aminopyrazoles and β-ketoesters under acidic or basic conditions . The ethyl carboxylate group enhances solubility and serves as a handle for further functionalization .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-10-8-4-6-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRHQXRFRFANDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the condensation of substituted 5-aminopyrazoles with β-ketoesters or 1,3-diketones under acidic conditions, leading to cyclization and formation of the pyrazolo[1,5-a]pyrimidine core with ester functionality at position 7. This approach is well-documented for its efficiency and high yields.

Acid-Catalyzed Condensation with β-Ketoesters

One of the most common and high-yielding methods involves reacting 5-aminopyrazole derivatives with β-ketoesters such as ethyl acetoacetate or diethyl malonate in acetic acid solvent with catalytic amounts of concentrated sulfuric acid at room temperature.

  • Reaction conditions: Stirring at room temperature until completion monitored by thin-layer chromatography (TLC).
  • Yields: Typically in the range of 87–95%.
  • Advantages: Mild conditions, straightforward work-up by precipitation and filtration.

Example from literature:
Ahmad Poursattar Marjani et al. reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives via condensation of 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with 1,3-diketones or keto esters in acetic acid with H2SO4, yielding products in 87–95% yields (Table 1 summarizes yields and melting points of various derivatives).

Entry Aminopyrazole Derivative β-Ketoester or 1,3-Diketone Product Yield (%) Reaction Time (h) Melting Point (°C)
1 5-Amino-3-arylamino-pyrazole Ethyl acetoacetate 89 5 297-299
2 5-Amino-3-arylamino-pyrazole Diethyl malonate 87 7 330-332
... ... ... ... ... ...

Base-Catalyzed Cyclization Using Sodium Ethoxide or Potassium Hydroxide

Another route involves base-catalyzed cyclization of 5-amino-3-methylpyrazole with diethyl malonate in alcoholic solvents (ethanol or methanol) using sodium ethoxide or potassium hydroxide as the base. This method promotes nucleophilic attack and ring closure to form the pyrazolo[1,5-a]pyrimidine ester.

  • Yields: Up to 89% reported.
  • Reaction type: Nucleophilic cyclization under basic conditions.
  • Advantages: Simple reagents, scalable for industrial production.

This approach was highlighted in a study where 5-amino-3-methylpyrazole was reacted with diethyl malonate in the presence of sodium ethanolate to afford the dihydroxy-heterocycle intermediate with 89% yield, which was further transformed to the pyrazolo[1,5-a]pyrimidine ester.

Multi-Step Synthetic Routes Involving Functionalization

More complex syntheses involve multi-step sequences starting from substituted pyrazoles and proceeding through intermediates such as dichloropyrazolopyrimidines, which undergo nucleophilic substitution and cross-coupling reactions to introduce the ester group at the 7-position.

  • Key steps:

    • Chlorination of pyrazolopyrimidine diols with phosphorus oxychloride.
    • Nucleophilic substitution with morpholine or other nucleophiles.
    • Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling reactions to introduce functional groups.
  • Yields: Intermediates isolated in 60–95% yields depending on step.

  • Example:
    Derivatives were synthesized by reacting 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and nucleophilic substitution to afford functionalized pyrazolo[1,5-a]pyrimidines, including ethyl esters at position 7.

Site-Selective Cross-Coupling Reactions

Recent advances have demonstrated the use of site-selective palladium-catalyzed cross-coupling reactions on dibromo-pyrazolo[1,5-a]pyrimidine precursors to install substituents at specific positions, including the 7-position ester group.

  • Reactions used: Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig couplings.
  • Selectivity: Achieved by tuning reaction conditions to favor substitution at C7 over C5 or C6.
  • Benefits: Allows diversification of the scaffold with various alkynyl, aryl, or arylamine groups while retaining the ethyl ester functionality.
  • Mechanistic insights: Computational studies explain regioselectivity based on electronic and steric factors.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Acid-Catalyzed Condensation 5-Aminopyrazole + β-ketoesters H2SO4, AcOH, RT 87–95 Mild, high yielding, simple work-up
Base-Catalyzed Cyclization 5-Amino-3-methylpyrazole + diethyl malonate NaOEt or KOH in EtOH, reflux ~89 Scalable, industrially relevant
Multi-Step Functionalization Pyrazolopyrimidine diols POCl3 chlorination, nucleophilic substitution, Pd-catalyzed couplings 60–95 Allows diverse substitution patterns
Site-Selective Cross-Coupling 2,6-Dibromopyrazolo[1,5-a]pyrimidine Pd catalysts, alkynes, boronic acids, amines Variable Enables regioselective functionalization

Analytical Characterization of Synthesized Compounds

To confirm structure and purity, the following techniques are routinely employed:

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

Substituents at the C7 position significantly influence optical properties:

  • Compound 86 (7-aryl-substituted): Exhibits λabs = 267–296 nm and λem = 304–332 nm .
  • Compound 87 (7-amino-substituted): Shows red-shifted absorption (λabs = 336–360 nm) and emission (λem = 393–414 nm) due to the electron-donating amino group enhancing conjugation .

Crystallographic and Stability Data

  • Ethyl 7-methyl-2-phenyl derivative : Exhibits near-planar fused rings (dihedral angle = 1.31°) and π-π stacking (3.426 Å), enhancing crystal stability .
  • 7-Chloro-5-(chloromethyl) derivative : Planar structure with weak C–H⋯N hydrogen bonds, forming infinite sheets .

Key Differentiators

  • Electron-withdrawing vs. donating groups: Esters (e.g., COOEt) improve metabolic stability compared to amino or hydroxyl groups, which may undergo rapid oxidation .
  • Steric effects : Bulky substituents (e.g., phenyl at C2) hinder enzymatic degradation but reduce solubility .

Q & A

Q. What are the standard synthetic routes for Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate?

The compound is typically synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol. For example, heating 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate at reflux for 30 minutes yields the product, which is purified via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallized from cyclohexane . Ultrasound-assisted methods using KHSO₄ in ethanol/water mixtures can improve yields (83–96%) by reducing reaction times to 12–18 minutes .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Reveals planar fused pyrazole-pyrimidine rings (dihedral angle: 1.31°) and intermolecular interactions (C–H···O hydrogen bonds, π-π stacking with centroid distances of 3.426 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR data confirm substituent positions. For example, the ester group (δ ~1.44 ppm for CH₃, 4.47 ppm for CH₂ in ethyl) and aromatic protons (δ 7.48–8.98 ppm) .
  • FT-IR : Ester C=O stretches appear at ~1700 cm⁻¹, and aromatic C=C at ~1620 cm⁻¹ .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

Reported activities include:

  • Enzyme inhibition : COX-2 selectivity (IC₅₀ < 1 µM) , HMG-CoA reductase inhibition , and PDE-4 inhibition (via 2-aryl-7-dialkoxyphenyl derivatives) .
  • Receptor modulation : Peripheral benzodiazepine receptor ligands and CRF1 antagonists .
  • Anticancer potential : Derivatives show activity against kinases (e.g., CHK1) and apoptosis pathways .

Advanced Research Questions

Q. How can isomer formation during synthesis be controlled or characterized?

Isomeric byproducts (e.g., 5-methyl vs. 7-methyl esters) arise from regioselectivity in cyclization. Strategies include:

  • Reaction optimization : Adjusting solvent polarity (ethanol vs. DMF) and temperature (reflux vs. ultrasound at 60°C) .
  • Chromatographic separation : Use silica gel columns with gradient elution (e.g., 8:2 petroleum ether/ethyl acetate) .
  • Spectroscopic differentiation : ¹³C NMR distinguishes isomers via carbonyl shifts (δ ~162–164 ppm for esters) and methyl group positions .

Q. How are contradictions in spectral or crystallographic data resolved?

Discrepancies (e.g., misassignment of diazepine vs. pyrimidine rings) are addressed by:

  • Multi-technique validation : Cross-checking ¹³C NMR, X-ray, and HRMS. For example, ¹³C NMR confirmed a pyrimidine structure (δ 104.1 ppm for C5) over a diazepine .
  • Computational modeling : Comparing experimental vs. calculated dihedral angles (e.g., 1.27° phenyl ring tilt in X-ray vs. DFT) .

Q. What substituent modifications enhance biological activity?

Key SAR insights:

  • Position 7 : Electron-withdrawing groups (e.g., trifluoromethyl) improve kinase inhibition (e.g., CHK1 IC₅₀ < 100 nM) .
  • Position 3 : Arylazo groups (e.g., 4-chlorophenyl) increase anticancer activity (e.g., 70% apoptosis induction in HeLa cells) .
  • Ester vs. amide : Ethyl esters improve solubility, while amides enhance receptor binding (e.g., CRF1 antagonists) .

Q. Table 1: Impact of Substituents on Yield and Activity

Substituent (Position)Reaction Yield (%)Biological Activity (Example)Ref.
7-Pyridinyl66Antifungal (IC₅₀: 12 µM)[2]
6-Acetyl87Kinase inhibition (CHK1 IC₅₀: 85 nM)[2]
3-Cyano84Apoptosis induction (HeLa cells)[15]

Q. How do intermolecular interactions influence crystallization?

The crystal lattice is stabilized by:

  • C–H···O hydrogen bonds : Form inversion dimers (C12–H12···O1, 2.52 Å) .
  • π-π stacking : Between pyrimidine rings (centroid distance: 3.426 Å) .
  • Van der Waals forces : Methyl and ethyl groups contribute to packing efficiency .
    Design tip: Introduce bulky groups (e.g., phenyl) to alter crystal morphology for improved solubility .

Q. What methodologies are used to evaluate enzymatic inhibition?

  • In vitro assays : Measure IC₅₀ via spectrophotometry (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) with Lineweaver-Burk plots.
  • Molecular docking : Validate binding poses (e.g., pyrazolo[1,5-a]pyrimidines in CRF1’s hydrophobic pocket) .

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